molecular formula C8H4F5NO4 B1410430 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene CAS No. 1807182-91-7

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B1410430
CAS No.: 1807182-91-7
M. Wt: 273.11 g/mol
InChI Key: NKIGODGRRIDLLM-UHFFFAOYSA-N
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Description

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzene ring, along with a nitro group

Preparation Methods

One common method involves the use of dithiocarbonates and hydrogen fluoride-pyridine, followed by the addition of 1,3-dibromo-5,5-dimethylhydantoin to form the trifluoromethyl ethers . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen fluoride, pyridine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and the fluorinated ethers allows the compound to interact with biological molecules in unique ways, potentially leading to the modulation of specific pathways. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:

  • 1-Difluoromethoxy-3-nitrobenzene
  • 1-Trifluoromethoxy-3-nitrobenzene
  • 1-Difluoromethoxy-5-(trifluoromethoxy)benzene

These compounds share similar structural features but differ in the number and position of the fluorinated groups.

Properties

IUPAC Name

1-(difluoromethoxy)-3-nitro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO4/c9-7(10)17-5-1-4(14(15)16)2-6(3-5)18-8(11,12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIGODGRRIDLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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